3-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione
Description
3-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3,4-dimethoxyphenyl group at the 3-position and a thio-linked pentane-2,4-dione moiety at the 6-position. The thioether linkage to pentane-2,4-dione introduces a ketone-rich side chain, which may enhance solubility or influence binding interactions compared to other derivatives .
Properties
IUPAC Name |
3-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]pentane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-10(23)17(11(2)24)27-16-8-7-15-19-20-18(22(15)21-16)12-5-6-13(25-3)14(9-12)26-4/h5-9,17H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZGLGGNOFRLHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)SC1=NN2C(=NN=C2C3=CC(=C(C=C3)OC)OC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyridazine Derivatives
The triazolo[4,3-b]pyridazine ring is constructed via cyclization of 3-amino-6-hydrazinylpyridazine derivatives. A modified procedure fromtriazolo[4,3-b]pyridazin-6-yl acetamide syntheses (PubChem CID 16825458) employs:
- Reagents : 3-Amino-6-chloropyridazine, hydrazine hydrate, and acetic acid.
- Conditions : Reflux in ethanol (12 h, 80°C).
- Yield : 68–72% after recrystallization (ethanol/water).
Mechanism :
- Hydrazine attacks the carbonyl group of 3-amino-6-chloropyridazine.
- Intramolecular cyclization forms the triazole ring.
Introduction of the 3,4-Dimethoxyphenyl Group
The 3,4-dimethoxyphenyl substituent is introduced via Suzuki-Miyaura coupling, leveraging methodologies from CN110668972A:
- Reagents : 6-Chloro-triazolo[4,3-b]pyridazine, 3,4-dimethoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃.
- Conditions : Dioxane/water (4:1), 90°C, 8 h under nitrogen.
- Yield : 82% (purified via silica gel chromatography).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 90°C |
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ |
| Purification Method | Column chromatography |
Thioether Linkage Formation
Nucleophilic Aromatic Substitution
The 6-chloro intermediate reacts with 3-mercapto-pentane-2,4-dione under basic conditions:
- Reagents : 6-Chloro-triazolo-pyridazine, 3-mercapto-pentane-2,4-dione, K₂CO₃.
- Conditions : DMF, 60°C, 6 h.
- Yield : 78% (recrystallized from ethyl acetate).
Critical Considerations :
- Excess thiol (1.5 eq) ensures complete substitution.
- Anhydrous DMF minimizes hydrolysis of the diketone.
Alternative Thiolation Strategies
A copper-catalyzed C–S coupling adapted fromtriazolo[4,3-b]pyridazin-6-yl thioacetamide syntheses:
- Reagents : 6-Bromo-triazolo-pyridazine, pentane-2,4-dithione, CuI, L-proline.
- Conditions : DMSO, 100°C, 12 h.
- Yield : 70% (lower due to diketone instability).
Functionalization of Pentane-2,4-Dione
Synthesis of 3-Mercapto-Pentane-2,4-Dione
The thiolated diketone is prepared via:
- Michael Addition : Pentane-2,4-dione reacts with elemental sulfur in the presence of morpholine (yield: 65%).
- Reduction : Disulfide intermediates are reduced with NaBH₄ in ethanol (95% conversion).
Characterization :
- ¹H-NMR (CDCl₃) : δ 3.45 (s, 4H, CH₂), 2.25 (s, 6H, COCH₃).
- LC-MS : m/z 159.1 [M+H]⁺.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Comparative studies reveal:
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DMF | 60 | 78 |
| DMSO | 100 | 70 |
| THF | 65 | 62 |
Purification and Characterization
Chromatographic Purification
Final purification employs silica gel chromatography (ethyl acetate/hexane, 1:1):
- Rf : 0.45 (TLC, ethyl acetate).
- Purity : >98% (HPLC, C18 column).
Spectroscopic Data
- ¹H-NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, triazole-H), 7.45–7.32 (m, 3H, aryl-H), 4.02 (s, 6H, OCH₃), 3.65 (s, 4H, CH₂), 2.55 (s, 6H, COCH₃).
- ¹³C-NMR : δ 203.4 (C=O), 168.2 (triazole-C), 152.1–112.3 (aryl-C).
- HR-MS : m/z 463.1245 [M+H]⁺ (calc. 463.1251).
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazolopyridazine structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of similar structures display potent activity against various bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism often involves inhibition of bacterial growth through interference with cellular processes.
Anticancer Properties
Compounds like 3-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione have been evaluated for their cytotoxic effects against several cancer cell lines. Notably:
- In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells.
- Mechanistic studies suggest that they may act through pathways involving kinase inhibition and modulation of apoptotic signals.
Anti-inflammatory Effects
The triazolopyridazine core is also known for its anti-inflammatory properties. Research indicates that derivatives can inhibit inflammatory mediators and cytokines, making them potential candidates for treating inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Studies : A recent study assessed the antimicrobial efficacy of synthesized compounds similar to this compound using disc diffusion methods. Results indicated strong activity against Bacillus species and moderate activity against gram-negative bacteria .
- Cytotoxicity Assays : In another study focusing on cytotoxicity against different cancer cell lines (e.g., HCT116 and MCF7), compounds were found to exhibit significant cell growth inhibition compared to control groups .
Mechanism of Action
The mechanism by which 3-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Substituent Effects on Activity and Selectivity
- 3,4-Dimethoxyphenyl Group : Present in the target compound and NIMH D-916, this substituent is associated with PDE4 inhibition. Its ortho- and para-methoxy groups likely engage in hydrophobic and hydrogen-bonding interactions within the PDE4 catalytic pocket .
- Thio-Pentane-2,4-dione vs. Thiazolidinedione: The target’s pentane-2,4-dione side chain differs from YPC-21817’s thiazolidinedione, which is a known kinase-binding motif. This suggests divergent target profiles—PDE4 vs. kinases—depending on the heterocyclic core .
- Heterocyclic Core Variations :
- Pyridazine (target) vs. thiadiazine (NIMH D-916): The pyridazine core may offer better π-stacking interactions in PDE4, while thiadiazines might prioritize solubility .
- Triazolo-pyridazine vs. imidazo-pyridazine (YPC-21817): The triazolo group in the target may favor PDE4, whereas imidazo-pyridazines with piperazine substituents target kinases .
Pharmacokinetic and Physicochemical Properties
- Solubility : The thioether and ketone groups in the target compound may improve aqueous solubility compared to purely aromatic analogs like NIMH D-916 (logP = 2.31) .
- Melting Points : Triazolo-pyridazines generally exhibit higher melting points (e.g., 253–255°C for E-4b in ) due to planar rigidity, whereas thiadiazoles (e.g., 7c-e in ) show lower melting points (151–183°C), reflecting weaker crystal packing .
Selectivity and Off-Target Effects
Biological Activity
The compound 3-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione is a complex organic molecule that has attracted attention due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.
Chemical Structure and Synthesis
The compound features a triazolo-pyridazine core linked to a dimethoxyphenyl group and a thioether functional group. The synthesis typically involves multi-step organic reactions starting from precursors that include triazolopyridazine derivatives. Common methods include the use of strong bases and solvents like DMF (Dimethylformamide) to facilitate the formation of the desired product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The triazolo-pyridazine structure is known for its ability to modulate enzymatic activity, potentially inhibiting pathways involved in various diseases.
Antioxidant Activity
Research indicates that derivatives of triazolo compounds exhibit significant antioxidant properties. For instance, studies have shown that similar compounds can scavenge free radicals effectively, comparable to standard antioxidants like ascorbic acid. This suggests that this compound may also possess notable antioxidant capabilities.
Cytotoxic Effects
Preliminary cytotoxicity assays indicate that this compound could inhibit cell growth in various cancer cell lines. The mechanism likely involves the induction of apoptosis through the activation of specific signaling pathways related to cell survival and death.
Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes critical in metabolic pathways. For example:
- Dipeptidyl Peptidase IV (DPP-IV) : Similar compounds have shown competitive inhibition against DPP-IV with IC50 values ranging from 100 nM to 400 nM in various studies. This suggests potential applications in treating diabetes by enhancing insulin secretion and regulating blood glucose levels.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of triazolo derivatives:
-
Antioxidant Activity :
- A study reported that triazolo derivatives exhibited antioxidant activities comparable to ascorbic acid.
- In vitro assays demonstrated significant free radical scavenging capabilities.
-
Cytotoxicity :
- A compound similar in structure demonstrated cytotoxic effects with an LC50 value indicating substantial growth inhibition in cancer cell lines.
- Mechanistic studies revealed that these effects were mediated through apoptosis induction.
-
Enzyme Inhibition :
- Compounds with similar structures have been characterized as DPP-IV inhibitors with promising results in preclinical models.
- These findings suggest potential therapeutic applications in metabolic disorders.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
